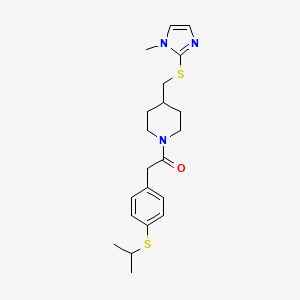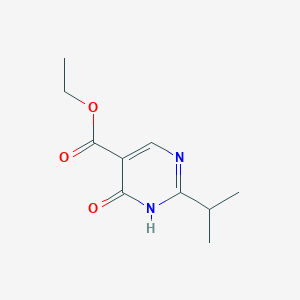![molecular formula C16H16Cl2N2O B2534290 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide CAS No. 853345-11-6](/img/structure/B2534290.png)
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide, also known as P7C3, is a small molecule drug that has been shown to have neuroprotective effects in animal models. It was first identified in a screen of over 1000 compounds for their ability to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide involves the activation of the nicotinamide adenine dinucleotide (NAD) pathway, which plays a crucial role in DNA repair and cell survival. This compound has been shown to increase the levels of NAD in cells, which in turn activates a protein called PARP-1. PARP-1 is involved in DNA repair and cell survival, and its activation by this compound is thought to be responsible for the neuroprotective effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include the promotion of neuronal survival, the enhancement of neurogenesis, the improvement of cognitive function, and the reduction of inflammation and oxidative stress. These effects are thought to be due to the ability of this compound to activate the NAD pathway and promote DNA repair and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide is its ability to promote the survival of neurons in vitro and in vivo, which makes it a useful tool for studying the mechanisms of neurodegeneration and neuronal survival. Another advantage is its ability to enhance neurogenesis, which could be useful for developing new treatments for brain injuries and diseases. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide. One area of interest is the development of more potent analogs of this compound that could be used in higher concentrations or in combination with other drugs. Another area of interest is the investigation of the effects of this compound on other cell types and in other disease models. Finally, the clinical development of this compound as a potential treatment for neurodegenerative diseases is an important area of future research.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with cyclopropylamine to form the intermediate 3,4-dichloro-N-cyclopropylbenzamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone to form the final product, this compound. The synthesis has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide has been studied extensively in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, as well as in models of traumatic brain injury and stroke. In these studies, this compound has been shown to promote the survival of neurons, enhance neurogenesis, and improve cognitive function. These effects are thought to be due to the ability of this compound to activate a cellular pathway involved in DNA repair and cell survival.
Propriétés
IUPAC Name |
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)11-4-7-14(17)15(18)9-11/h2-4,7-9,12H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGQSGZHKXOFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)
![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)